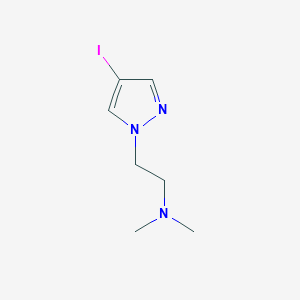

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Description

BenchChem offers high-quality 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFQTDKYYROHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734767 | |

| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879488-19-4 | |

| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a valuable heterocyclic building block for drug discovery and materials science. The synthesis is presented as a robust two-step process, beginning with the regioselective iodination of pyrazole, followed by the N-alkylation of the resulting 4-iodo-1H-pyrazole intermediate. This document elucidates the mechanistic rationale behind the chosen synthetic route, offers detailed, step-by-step experimental procedures, and provides expert insights into critical process parameters and validation checkpoints. The guide is structured to empower researchers and development professionals with the knowledge to reliably execute and, if necessary, adapt this synthesis for their specific applications.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, is most logically approached through a two-stage strategy. A retrosynthetic analysis reveals a clear disconnection at the pyrazole N1-carbon bond. This points to two key precursors: the 4-iodo-1H-pyrazole core and an appropriate 2-(dimethylamino)ethyl electrophile.

This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of the individual transformations. The symmetry of the 4-iodopyrazole intermediate simplifies the subsequent alkylation step, as the N1 and N2 positions are chemically equivalent, thus preventing the formation of regioisomers which can be a common challenge in pyrazole chemistry.[1][2]

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of the 4-Iodo-1H-pyrazole Intermediate

Mechanistic Rationale: Regioselective Iodination

The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site, making it the preferred position for electrophilic attack.[3] While various iodinating agents can be employed, a system of molecular iodine (I₂) activated by an oxidant provides excellent regioselectivity and high yields.[4] Ceric Ammonium Nitrate (CAN) is a particularly effective oxidant for this purpose, mediating the formation of a potent iodinating species and driving the reaction to completion in a highly regioselective manner.[5]

Detailed Experimental Protocol: Iodination of Pyrazole

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq.) in acetonitrile, add iodine (1.1 eq.).

-

Stir the mixture at room temperature and add a solution of Ceric Ammonium Nitrate (2.2 eq.) in water dropwise over 20-30 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is fully consumed.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce excess iodine.

-

Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-iodo-1H-pyrazole as a white solid.

Expected Characterization Data

The structure of 4-iodo-1H-pyrazole can be confirmed by NMR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic singlet for the equivalent C3 and C5 protons around δ 7.6 ppm and a broad singlet for the N-H proton.[6]

Step 2: N-Alkylation of 4-Iodo-1H-pyrazole

Mechanistic Rationale: Sₙ2 Displacement

N-alkylation of pyrazoles typically proceeds via an Sₙ2 mechanism. The reaction is initiated by the deprotonation of the pyrazole N-H proton using a suitable base to form the corresponding pyrazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. For this synthesis, 2-(dimethylamino)ethyl chloride is the chosen alkylating agent. A strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) ensures rapid and complete deprotonation, facilitating a clean and efficient alkylation.[7]

Detailed Experimental Protocol: N-Alkylation

Materials:

-

4-Iodo-1H-pyrazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-iodo-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) with a suitable base and extract the free amine, or add it directly to the reaction mixture if using sufficient excess of NaH (at least 2.2 eq. total). For this protocol, we will assume the direct addition of the hydrochloride salt. Add the 2-(dimethylamino)ethyl chloride hydrochloride portion-wise to the pyrazolide solution at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Final Purification and Characterization

Purification Strategy

The crude 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a tertiary amine, is best purified by flash column chromatography on silica gel. To prevent peak tailing, which is common for amines, the eluent system should be basified. A typical system would be a gradient of methanol in dichloromethane, with the addition of 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.

Comprehensive Characterization

The identity and purity of the final product should be confirmed through a combination of spectroscopic methods.

-

¹H NMR: Will show distinct signals for the pyrazole ring protons (two singlets), the two methylene groups of the ethyl chain (two triplets), and the N,N-dimethyl group (a singlet).

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the exact mass of the target compound (C₇H₁₂IN₃).[8]

Synthesis Workflow and Data Summary

Overall Synthesis Workflow

Caption: Two-step synthesis workflow diagram.

Tabulated Reagent Data

| Step | Reagent | Molar Eq. | Role |

| 1 | Pyrazole | 1.0 | Starting Material |

| Iodine (I₂) | 1.1 | Iodinating Agent | |

| Ceric Ammonium Nitrate (CAN) | 2.2 | Oxidant | |

| 2 | 4-Iodo-1H-pyrazole | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 2.2 | Base | |

| 2-(Dimethylamino)ethyl chloride HCl | 1.1 | Alkylating Agent |

Expert Insights and Protocol Validation

Expertise & Experience: Critical Process Parameters

-

Moisture Control: The N-alkylation step using sodium hydride is highly sensitive to moisture. All glassware must be flame- or oven-dried, and anhydrous solvents must be used to prevent quenching the base, which would lead to low yields.[9]

-

Safe Handling of NaH: Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and its dispersion in mineral oil should be washed with anhydrous hexanes before use if precise stoichiometry is required, though for most applications, using the dispersion directly is acceptable.

-

Reaction Monitoring: TLC is a critical tool for both reaction steps. For the alkylation, using a co-spot of the starting 4-iodopyrazole alongside the reaction mixture will clearly indicate when the starting material has been consumed. A staining agent, such as potassium permanganate, may be necessary to visualize the product, which may not be UV-active.

-

Choice of Base: While NaH is highly effective, other bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can also be used.[10] This alternative may be preferable in settings where the handling of pyrophoric reagents is challenging. The reaction with K₂CO₃ may require heating to achieve a reasonable rate.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates self-validating checkpoints to ensure success.

-

In-Process Control: The use of TLC at each stage allows the researcher to confirm the reaction's progression and completion before proceeding to the work-up, preventing the loss of material from premature termination.

-

Intermediate Validation: The purification and characterization of the 4-iodo-1H-pyrazole intermediate confirm the success of the first step. Obtaining clean spectroscopic data for this intermediate provides confidence that the subsequent alkylation will proceed with a pure substrate.

-

Final Product Confirmation: The comprehensive characterization of the final product via NMR and MS provides unambiguous confirmation of its identity and purity, validating the entire synthetic sequence. Any significant deviation from expected spectroscopic data would immediately flag potential issues with the synthesis.

References

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][1]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link][2]

-

National Institutes of Health. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link][11]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][12]

-

ACS Publications. (n.d.). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link][14]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link][5]

-

Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link][3]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link][6]

-

Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link][9]

Sources

- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]

- 9. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole, a valuable substituted pyrazole intermediate for pharmaceutical and materials science research. The document outlines a robust two-step synthetic pathway, commencing with the regioselective iodination of pyrazole to yield 4-iodo-1H-pyrazole, followed by its N-alkylation with 2-(dimethylamino)ethyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the characterization of the target compound.

Introduction

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications in medicinal chemistry.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making 4-iodopyrazoles important building blocks in the synthesis of complex molecules.[2] Furthermore, the incorporation of a dimethylaminoethyl side chain at the N1 position can significantly modulate the physicochemical properties of the molecule, such as solubility and basicity, which are critical parameters in drug design. This guide details a reliable and reproducible methodology for the preparation of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole.

Synthetic Strategy

The synthesis of the target compound is approached in a two-step sequence, as illustrated in the workflow diagram below. The first step involves the electrophilic iodination of the pyrazole ring at the C4 position. The second step is the N-alkylation of the resulting 4-iodo-1H-pyrazole with 2-(dimethylamino)ethyl chloride.

Caption: Overall synthetic workflow for the preparation of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole.

Part 1: Synthesis of 4-iodo-1H-pyrazole

The iodination of pyrazole at the 4-position is a well-established electrophilic aromatic substitution reaction. Several methods have been reported, with the choice of iodinating agent and reaction conditions influencing the yield and purity of the product.[3] For this guide, a reliable and scalable method using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, is presented. This method is advantageous due to the in-situ generation of a more potent iodinating species.[3]

Reaction Mechanism of Iodination

The reaction proceeds via the electrophilic attack of an iodonium species (I+) on the electron-rich pyrazole ring. The presence of an oxidizing agent like hydrogen peroxide facilitates the oxidation of molecular iodine (I₂) to the more electrophilic iodonium ion. The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

Experimental Protocol: Iodination of Pyrazole

Materials:

-

Pyrazole

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Potassium Carbonate (K₂CO₃)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol).

-

Stir the mixture at room temperature.

-

Slowly add 30% hydrogen peroxide (0.6 mmol) to the suspension.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[3]

Table 1: Key Reaction Parameters for Iodination

| Parameter | Value |

| Pyrazole | 1.0 mmol |

| Iodine (I₂) | 0.5 mmol |

| 30% Hydrogen Peroxide | 0.6 mmol |

| Solvent | Water |

| Temperature | Room Temperature |

| Expected Yield | High |

Part 2: Synthesis of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole

The second step involves the N-alkylation of 4-iodo-1H-pyrazole with 2-(dimethylamino)ethyl chloride. The pyrazole anion, generated by a suitable base, acts as a nucleophile, displacing the chloride from the alkylating agent. The choice of base and solvent is critical to ensure efficient and regioselective alkylation at the N1 position. A strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective choice for this transformation.

Reaction Mechanism of N-Alkylation

The reaction follows an S(_N)2 mechanism. The hydride ion from NaH deprotonates the N-H of 4-iodo-1H-pyrazole to form the corresponding pyrazolide anion. This potent nucleophile then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, leading to the formation of the C-N bond and the displacement of the chloride leaving group.

Caption: Proposed mechanism for the N-alkylation of 4-iodo-1H-pyrazole.

Experimental Protocol: N-Alkylation of 4-iodo-1H-pyrazole

Materials:

-

4-iodo-1H-pyrazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-iodo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base (e.g., sodium bicarbonate) and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent. Alternatively, the free base can be generated in situ, but this requires careful control of stoichiometry.

-

Add the free 2-(dimethylamino)ethyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole.

Table 2: Key Reaction Parameters for N-Alkylation

| Parameter | Value |

| 4-iodo-1H-pyrazole | 1.0 eq |

| Sodium Hydride (60%) | 1.2 eq |

| 2-(dimethylamino)ethyl chloride | 1.1 eq |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Expected Yield | Good to High |

Characterization of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the pyrazole protons, a triplet for the methylene group attached to the pyrazole nitrogen, a triplet for the methylene group adjacent to the dimethylamino group, and a singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the pyrazole ring (with the C4 carbon signal significantly downfield due to the iodine substituent), the two methylene carbons of the ethyl chain, and the methyl carbons of the dimethylamino group.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole (C₇H₁₂IN₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending frequencies for the alkyl and aromatic groups, as well as C-N stretching vibrations.

Note: While a comprehensive search was conducted, specific, experimentally-derived spectral data for 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole was not found in the referenced literature. The characterization plan outlined above is based on the expected chemical structure and data from analogous compounds.

Safety Considerations

-

Pyrazole and its derivatives: Can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Iodine: Is corrosive and can cause severe burns. It is also a lachrymator. Handle with care in a fume hood.

-

Hydrogen Peroxide (30%): Is a strong oxidizing agent and can cause severe skin and eye damage. Avoid contact with combustible materials.

-

Sodium Hydride: Is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle under an inert atmosphere and away from any sources of ignition or moisture.

-

2-(Dimethylamino)ethyl chloride hydrochloride: Is a corrosive and toxic substance. Handle with appropriate PPE in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 4-iodo-1-(2-(dimethylamino)ethyl)-1H-pyrazole. By following the outlined protocols for iodination and N-alkylation, researchers can reliably prepare this valuable intermediate for a wide range of applications in drug discovery and materials science. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific research needs.

References

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

-

MDPI. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

PubChem. (n.d.). 4-Iodopyrazole. [Link]

-

PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. [Link]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

Sources

An In-depth Technical Guide to the Characterization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the introduction of an iodo-substituent at the 4-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions. The N,N-dimethylethanamine side chain can influence the compound's pharmacokinetic properties, including solubility and cell permeability. This guide provides a comprehensive overview of the essential characterization data for this compound, including its synthesis, and detailed analysis of its spectroscopic properties.

Molecular Structure and Properties

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 879488-19-4 | [1] |

| Molecular Formula | C7H12IN3 | |

| Molecular Weight | 265.10 g/mol | |

| IUPAC Name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine |

Synthesis

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is typically achieved through the N-alkylation of 4-iodo-1H-pyrazole with a suitable alkylating agent, such as 2-(dimethylamino)ethyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Diagram 1: Synthetic Workflow

Caption: General synthetic scheme for the N-alkylation of 4-iodo-1H-pyrazole.

Experimental Protocol: Synthesis

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | s | 1H | H-5 (pyrazole) | The pyrazole ring protons are expected to appear in the aromatic region. The H-5 proton is adjacent to the substituted nitrogen. |

| ~7.4 | s | 1H | H-3 (pyrazole) | The H-3 proton of the pyrazole ring. |

| ~4.1 | t | 2H | -NCH₂- | Methylene protons adjacent to the pyrazole nitrogen, deshielded by the aromatic ring. |

| ~2.6 | t | 2H | -CH₂N(CH₃)₂ | Methylene protons adjacent to the dimethylamino group. |

| ~2.2 | s | 6H | -N(CH₃)₂ | Methyl protons of the dimethylamino group, appearing as a singlet. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-5 (pyrazole) | Aromatic carbon of the pyrazole ring. |

| ~135 | C-3 (pyrazole) | Aromatic carbon of the pyrazole ring. |

| ~60 | C-4 (pyrazole) | Carbon bearing the iodine atom, expected to be significantly shifted. |

| ~58 | -NCH₂- | Methylene carbon adjacent to the pyrazole nitrogen. |

| ~50 | -CH₂N(CH₃)₂ | Methylene carbon adjacent to the dimethylamino group. |

| ~45 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |

Diagram 2: NMR Analysis Workflow

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 265.10) is expected, though it may be of low intensity.

-

Major Fragments:

-

Loss of the iodine atom: [M - I]⁺ (m/z = 138).

-

Cleavage of the ethylamine side chain: A prominent peak corresponding to the dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺ (m/z = 58) is anticipated due to alpha-cleavage, a common fragmentation pathway for amines.[2]

-

Fragments of the pyrazole ring.

-

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 265 | [M]⁺ |

| 138 | [M - I]⁺ |

| 58 | [CH₂N(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrazole) |

| ~2950-2800 | C-H stretch | Aliphatic (side chain) |

| ~1550-1450 | C=C, C=N stretch | Pyrazole ring |

| ~1200-1000 | C-N stretch | Aliphatic amine |

| Below 800 | C-I stretch | Carbon-Iodine bond |

Conclusion

The characterization of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a critical step in its application for further research and development. The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive dataset for the unambiguous identification and purity assessment of this important synthetic intermediate. The predicted data in this guide, based on the well-understood spectroscopic behavior of its constituent moieties, serves as a reliable reference for researchers working with this and related compounds.

References

-

PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link][4]

-

PubChem. 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link][5]

Sources

- 1. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]

- 2. Ethanamine, N,N-dimethyl- [webbook.nist.gov]

- 3. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | C8H11IN2O | CID 16216709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Foreword: The Analytical Imperative for Novel Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Intermediates such as 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, a substituted pyrazole, represent critical building blocks whose purity and structural integrity directly impact the viability of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this specific compound, moving beyond rote procedure to explain the scientific rationale behind the recommended methodologies.

Foundational Principles: Understanding the Analyte and Technique

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a small organic molecule featuring a halogenated pyrazole ring linked to a dimethylethanamine side chain. Its analysis by mass spectrometry requires consideration of these distinct structural motifs. The presence of the tertiary amine makes the molecule readily susceptible to protonation, suggesting that positive ion mode electrospray ionization (ESI) will be a highly effective method for generating gas-phase ions.[4][5][6] ESI is a "soft ionization" technique, which is advantageous as it typically preserves the molecular ion, providing clear molecular weight information with minimal initial fragmentation.[5][6]

The high mass accuracy and resolution afforded by modern instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers are crucial for this analysis.[1][7] They allow for the determination of the elemental composition of the parent ion and its fragments, which is particularly useful for distinguishing between isobaric species.

Experimental Design: A Validated Approach

A robust analytical method is self-validating. The following protocol is designed to provide clear, interpretable, and reproducible data for the structural confirmation of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.

Sample Preparation and Liquid Chromatography

Given that most pharmaceutical compounds are non-volatile, liquid chromatography (LC) is the most prominent technique for sample introduction prior to mass spectrometric analysis.[8]

Protocol 1: Sample Preparation and LC-MS Introduction

-

Solvent Selection: Prepare a stock solution of the analyte in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. These solvents are compatible with reverse-phase chromatography and electrospray ionization.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid). The addition of formic acid is crucial as it provides a source of protons, facilitating efficient ionization in positive ESI mode.[5]

-

Chromatographic Separation:

-

Column: Utilize a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for efficient separation from potential impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B. This ensures the elution of the analyte in a sharp peak.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

This LC step separates the target compound from any starting materials, byproducts, or degradants, preventing ion suppression and ensuring a clean mass spectrum.[8]

Mass Spectrometry Data Acquisition

The following parameters are recommended for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

Table 1: Recommended Mass Spectrometer Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The tertiary amine is highly basic and readily protonated.[6] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Nebulizer Gas (N2) | 30 - 50 psi | Assists in the formation of a fine aerosol. |

| Drying Gas (N2) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |

| Drying Gas Temp. | 250 - 350 °C | Aids in desolvation without causing thermal degradation. |

| Mass Range | m/z 50 - 500 | Encompasses the expected molecular ion and its fragments. |

| Acquisition Mode | Full Scan (MS1) & Tandem MS (MS/MS) | MS1 for molecular weight confirmation; MS/MS for structural elucidation.[1] |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum. |

Data Interpretation: Deciphering the Molecular Fingerprint

The Molecular Ion (MS1 Spectrum)

The first piece of evidence is the protonated molecular ion, [M+H]⁺. The expected monoisotopic mass of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (C₇H₁₂IN₃) is 277.0125 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of 278.0203. High-resolution mass spectrometry should confirm this accurate mass, providing strong evidence for the elemental formula.[7]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem MS (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a roadmap to the molecule's structure.[1][9] Based on the structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, several characteristic fragmentation pathways can be predicted.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage of the Amine: The most common fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[10][11] This would result in the loss of the iodopyrazole-ethyl moiety, leading to a highly stable iminium ion at m/z 58.0651 . This is often the base peak in the spectrum of N,N-dimethylethylamine-containing compounds.[12]

-

Cleavage of the N,N-dimethylaminoethyl Group: Scission of the bond between the pyrazole ring and the ethyl side chain would result in the formation of a protonated iodopyrazole ion at m/z 194.9519 .

-

Loss of Dimethylamine: A neutral loss of dimethylamine (CH₃)₂NH (mass 45.0578) from the parent ion can occur, yielding a fragment at m/z 232.9625 .

-

Fragmentation of the Pyrazole Ring: Pyrazole rings can undergo characteristic fragmentation, often involving the loss of HCN (27.0109 Da) or N₂ (28.0061 Da).[13] These losses would likely occur from the pyrazole-containing fragments.

-

Iodine-Containing Fragments: The presence of iodine (monoisotopic mass 126.9045 Da) is a key feature. Any fragment retaining the iodine atom will have a distinct mass. The loss of an iodine radical from the molecular ion is also a possibility, though less common in ESI than in harder ionization techniques.

Table 2: Summary of Predicted Fragment Ions

| m/z (Theoretical) | Elemental Composition | Proposed Structure/Origin |

| 278.0203 | [C₇H₁₃IN₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 232.9625 | [C₅H₆IN₂]⁺ | Loss of dimethylamine from [M+H]⁺ |

| 194.9519 | [C₃H₂IN₂]⁺ | Cleavage of the N-ethyl bond, retaining the iodopyrazole moiety. |

| 58.0651 | [C₃H₈N]⁺ | Alpha-cleavage resulting in the [CH₂=N(CH₃)₂]⁺ iminium ion. |

Conclusion: Synthesizing Data for Unambiguous Identification

The mass spectrometric analysis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, when conducted with the rigor outlined in this guide, provides definitive structural evidence. The combination of accurate mass measurement of the molecular ion via high-resolution MS and the logical fragmentation pattern observed in the MS/MS spectrum constitutes a molecular fingerprint. The presence of the protonated molecular ion at m/z 278.0203, coupled with the characteristic iminium ion fragment at m/z 58.0651 and the iodopyrazole fragment at m/z 194.9519, would provide irrefutable confirmation of the compound's identity and structure. This level of analytical detail is indispensable for advancing drug development programs with confidence and scientific integrity.

References

- RSC Publishing. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.

- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern.

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern.

- The Royal Society Publishing. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.

- Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- National Center for Biotechnology Information. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.

- Wikipedia. (n.d.). Electrospray ionization.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. netpharmalab.es [netpharmalab.es]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization line ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04995K [pubs.rsc.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (CAS No. 879488-19-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's strategic importance as a versatile synthetic intermediate. We will explore its synthesis, characterization, and critical role in constructing complex molecular architectures, particularly for targeted therapeutics. The guide offers field-proven insights, detailed experimental considerations, and a discussion of its applications, grounded in the established utility of the 4-iodopyrazole scaffold in medicinal chemistry.

Introduction: The Strategic Value of the 4-Iodopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1] Its derivatives have led to the development of numerous blockbuster drugs for a wide array of diseases, including various cancers and inflammatory conditions.[1][2] Within this important class of heterocycles, 4-iodopyrazole derivatives, such as 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, have emerged as exceptionally valuable building blocks.

The significance of this compound lies in the strategic placement of the iodine atom on the pyrazole ring. The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing molecular diversity.[2][3] This feature is paramount in drug discovery, where the ability to systematically modify a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic profile. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions.[2] These powerful transformations allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules that would be otherwise difficult to synthesize.[2][3]

This guide focuses specifically on the N,N-dimethylethanamine derivative, which incorporates an additional basic side chain, a common feature in many pharmacologically active agents that can influence solubility and interactions with biological targets.

Physicochemical Properties

Precise experimental data for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is not extensively published. The following table summarizes its core identifiers and computed properties, supplemented with experimental data for closely related analogs to provide context.

| Property | Value | Source/Comment |

| IUPAC Name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | --- |

| CAS Number | 879488-19-4 | [3][4][5] |

| Molecular Formula | C₇H₁₂IN₃ | [4][5][6] |

| Molecular Weight | 265.10 g/mol | Calculated |

| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds. |

| Melting Point | Not available. | For reference, 4-Iodo-1-methyl-1H-pyrazole has a melting point of 59-64 °C.[7] |

| Boiling Point | Not available. | --- |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The amine moiety may confer some aqueous solubility at acidic pH. | Inferred from structure. |

Chemical Properties and Reactivity

The chemical reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is dominated by the 4-iodopyrazole core.

Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the C-I bond is its reactivity in cross-coupling reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and higher yields, which is a significant advantage in multi-step syntheses.[8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 4-aryl or 4-heteroaryl pyrazoles. This is a cornerstone for creating libraries of potential kinase inhibitors.[2][3]

-

Sonogashira Coupling: Reaction with terminal alkynes to yield 4-alkynylpyrazoles. This pathway has been successfully employed in the development of Phosphodiesterase 4 (PDE4) inhibitors.[2]

-

Other Couplings: The scaffold is also amenable to Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding its synthetic versatility.

The diagram below illustrates the central role of the 4-iodopyrazole core in generating diverse derivatives through these key reactions.

N,N-dimethylethanamine Side Chain Reactivity

The tertiary amine of the side chain is basic and can be protonated to form salts, which can be advantageous for purification or for formulating the final compound as a drug substance. It can also be N-oxidized, which is a potential metabolic pathway to consider in drug development.

Synthesis and Characterization Protocols

Proposed Synthesis Workflow

The most direct approach involves the N-alkylation of 4-iodopyrazole with a suitable ethylamine derivative.

Step-by-Step Synthesis Protocol (Representative)

Causality: The choice of a strong base like sodium hydride (NaH) is to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of the chloroethylamine. DMF is a suitable polar aprotic solvent for this type of reaction.

-

Preparation: To a solution of 4-iodopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the pyrazole anion.

-

Alkylation: Cool the mixture back to 0 °C and add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq.) and an additional equivalent of base (e.g., triethylamine) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization

The structure of the synthesized compound must be confirmed using a combination of spectroscopic methods.[4][5][9]

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect to see singlets for the two pyrazole protons (H3 and H5). The chemical shifts will be in the aromatic region, typically between δ 7.5 and 8.5 ppm. The methylene groups of the ethyl chain will likely appear as triplets, and the methyl groups on the nitrogen will be a singlet.

-

¹³C NMR: The carbon bearing the iodine (C4) will be shifted upfield compared to the other pyrazole carbons. Signals for the ethyl chain and the N-methyl groups will be in the aliphatic region.

4.3.2 Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic side chain.

-

Look for C=N and C=C stretching vibrations within the pyrazole ring structure.

-

A C-I stretching vibration is expected in the lower frequency "fingerprint" region.

4.3.3 Mass Spectrometry (MS)

-

The mass spectrum should show a clear molecular ion peak (M+) corresponding to the molecular weight of the compound (265.10 g/mol ).

-

A characteristic isotopic pattern may not be as pronounced as with bromine, but high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns may involve the loss of the dimethylaminoethyl side chain.

Applications in Drug Development

The true value of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is realized in its application as a versatile intermediate for creating diverse libraries of compounds for biological screening.

-

Kinase Inhibitors: The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2] By using Suzuki coupling to introduce various aryl and heteroaryl groups at the 4-position, researchers can systematically probe the ATP-binding pocket of target kinases to develop potent and selective inhibitors for cancer therapy.

-

PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a key target for treating inflammatory diseases like asthma and COPD. The Sonogashira coupling of 4-iodopyrazoles with terminal alkynes has been a fruitful strategy for generating novel classes of PDE4 inhibitors.[2]

-

GPCR Antagonists and Other Targets: The modular nature of synthesis using this building block allows for its application in developing ligands for a wide range of other biological targets, including G-protein coupled receptors (GPCRs) and other enzymes.[2]

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a high-value chemical tool for researchers in drug discovery and medicinal chemistry. Its strategic design, featuring a reactive iodine handle on a privileged pyrazole scaffold, provides an efficient and modular route to complex and diverse molecular architectures. Understanding its physical and chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the synthesis of next-generation therapeutics.

References

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (n.d.). Benchchem.

- 4-Iodopyrazole: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents. (n.d.). Benchchem.

- Sengar, R., Tyagi, S., Prakash, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).

- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.

- The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. (n.d.). Benchchem.

-

879488-19-4 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. (n.d.). ChemSigma. Retrieved January 19, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [879488-19-4]. (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChem SID: 22405111 | C18H14N4OS | CID 6001017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 879488-19-4|2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]

- 4. 879488-19-4 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [chemsigma.com]

- 5. 2-(4-IODO-1H-PYRAZOL-1-YL)-N,N-DIMETHYLETHANAMINE | 879488-19-4 [sigmaaldrich.com]

- 6. 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine [879488-19-4] | Chemsigma [chemsigma.com]

- 7. 879488-19-4・2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine・2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine | C10H13N3O | CID 121214010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas No. | 2-(4-Iodo-1H-pyrazol-1-yl)-N-methylethanamine hydrochloride | Matrix Scientific [matrixscientific.com]

Navigating the Solid State: A Technical Guide to the Crystal Structure Determination of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine. While a publicly available crystal structure for this specific compound has not been identified at the time of this writing, this document serves as a detailed roadmap for its elucidation. By leveraging established synthetic routes, systematic crystallization strategies, and state-of-the-art crystallographic techniques, researchers can successfully unveil the three-dimensional architecture of this molecule. Understanding its solid-state conformation and intermolecular interactions is paramount for applications in medicinal chemistry and materials science, where such knowledge informs structure-activity relationships, polymorphism, and solid-form stability.

Introduction: The Significance of Structural Elucidation

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions. The N,N-dimethylethanamine substituent at the N1 position can significantly influence the compound's pharmacokinetic properties, such as solubility and cell permeability.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is critical for a holistic understanding of a compound's properties. This structural information provides invaluable insights into:

-

Molecular Conformation: The preferred spatial arrangement of the molecule, which can influence its interaction with biological targets.

-

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern the crystal packing and influence physical properties like melting point and solubility.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties that can impact drug development and manufacturing.

This guide will detail the necessary steps to determine the crystal structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine, from synthesis to final structural analysis.

Synthesis and Purification

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can be achieved through the N-alkylation of 4-iodo-1H-pyrazole. A general and reliable protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

4-Iodo-1H-pyrazole

-

2-Chloro-N,N-dimethylethanamine hydrochloride (or the free base)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 4-iodo-1H-pyrazole in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time to allow for the deprotonation of the pyrazole.

-

Add a solution of 2-chloro-N,N-dimethylethanamine (or its hydrochloride salt, in which case an additional equivalent of base may be required) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.

Caption: Synthetic workflow for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. A systematic approach to screening various crystallization conditions is crucial for success.

Experimental Protocol: Crystallization Screening

General Considerations:

-

Purity: The starting material must be of the highest possible purity.

-

Solvent Selection: A good crystallization solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.

-

Slow Cooling/Evaporation: Slow crystal growth generally leads to higher quality crystals.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid to allow for the slow evaporation of the solvent.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible anti-solvent in which the compound is insoluble. Crystals may form at the interface.

Recommended Solvents for Screening:

A range of solvents with varying polarities should be screened, including:

-

Protic Solvents: Ethanol, methanol, isopropanol

-

Aprotic Polar Solvents: Acetone, acetonitrile, ethyl acetate

-

Aprotic Nonpolar Solvents: Hexane, toluene, dichloromethane

Mixtures of these solvents can also be highly effective.

Caption: Common techniques for crystallization screening.

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a modern single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the best possible fit.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Table 1: Key Crystallographic Parameters to be Determined

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit. |

Expected Structural Features and Analysis

Based on the known crystal structure of the parent compound, 4-iodo-1H-pyrazole, and general principles of crystal engineering, we can anticipate several key structural features for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.

-

Molecular Geometry: The pyrazole ring is expected to be planar. The conformation of the N,N-dimethylethanamine side chain will be of particular interest, as it can adopt various rotamers.

-

Intermolecular Interactions:

-

Halogen Bonding: The iodine atom is a potential halogen bond donor and may interact with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrazole ring or the dimethylamino group.

-

Hydrogen Bonding: While there are no strong hydrogen bond donors in the molecule, weak C-H...N or C-H...π interactions may be present.

-

π-π Stacking: The pyrazole rings of adjacent molecules may engage in π-π stacking interactions.

-

A thorough analysis of these interactions will be crucial for understanding the packing motifs and the overall stability of the crystal lattice.

Caption: Expected intermolecular interactions in the crystal structure.

Conclusion

The determination of the single-crystal X-ray structure of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is an essential step towards a complete understanding of its chemical and physical properties. This technical guide provides a comprehensive and actionable framework for achieving this goal. The resulting structural information will be of significant value to researchers in the fields of drug discovery, materials science, and crystal engineering, enabling the rational design of new molecules with tailored properties.

References

- A comprehensive search of scientific databases (such as the Cambridge Structural Database) should be conducted to ensure no prior structure determination has been published before commencing experimental work.

- Relevant publications on the synthesis of N-alkylated pyrazoles should be consulted for detailed experimental procedures and characterization d

- Standard textbooks on crystallography and X-ray diffraction for detailed theoretical and practical aspects of structure determin

An In-Depth Technical Guide to the Predicted Biological Activity of N,N-dimethyl-ethanamine Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide explores the predicted biological potential of a specific, under-investigated subclass: N,N-dimethyl-ethanamine pyrazole derivatives. By combining the established pharmacological profiles of the pyrazole core with the known pharmacophoric contributions of the N,N-dimethyl-ethanamine moiety—a feature associated with improved solubility and receptor interaction—we can construct a predictive framework for their therapeutic applications. This document provides a comprehensive overview of the in silico prediction workflows, plausible biological targets, detailed protocols for experimental validation, and the underlying scientific rationale for investigating this promising chemical space.

Introduction: The Rationale for a Hybrid Scaffold

The success of drug discovery often hinges on the strategic combination of well-characterized pharmacophores to create novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties. The fusion of a pyrazole core with an N,N-dimethyl-ethanamine side chain presents a compelling case for investigation.

-

The Pyrazole Core: This five-membered aromatic heterocycle is structurally versatile, allowing for substitution at multiple positions to fine-tune its biological activity.[6][7] Its derivatives have been successfully developed into drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and are heavily investigated for their ability to inhibit a range of biological targets, including protein kinases, cyclooxygenases, and microbial enzymes.[4][8][9]

-

The N,N-dimethyl-ethanamine Moiety: This functional group is a common feature in many centrally-acting and peripherally-acting drugs. The tertiary amine provides a basic center, which can engage in crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, this side chain often enhances aqueous solubility and can improve oral bioavailability, key parameters in drug development.

By conjugating these two moieties, we hypothesize the creation of derivatives with multifaceted therapeutic potential, primarily in oncology, inflammation, and infectious diseases.

Predictive Workflow: From Digital Hypothesis to Experimental Validation

Before committing to costly and time-consuming wet lab synthesis and screening, a robust in silico evaluation is essential.[10] This computational workflow allows for the early-stage prediction of a compound's viability and helps prioritize the most promising candidates.[11][12]

Caption: Predictive drug discovery workflow.

Protocol 1: In Silico ADMET and Target Prediction

This protocol outlines a self-validating system where computational predictions guide the selection of candidates for synthesis, minimizing resource expenditure on compounds with predicted poor pharmacokinetics or off-target toxicity.

-

Library Generation: Design a virtual library of N,N-dimethyl-ethanamine pyrazole derivatives with varied substitution patterns on the pyrazole ring.

-

Physicochemical & ADMET Profiling:

-

Causality: Use computational tools (e.g., SwissADME, ProTox-II) to calculate properties like Lipinski's Rule of Five, solubility (LogS), and predicted toxicity.[13][14] This step is crucial because poor pharmacokinetics, not poor potency, is a primary reason for clinical trial failures.

-

Validation: Filter out compounds predicted to have high toxicity or poor drug-like properties before proceeding.

-

-

Target Identification:

-

Causality: Employ reverse docking or pharmacophore screening against libraries of known protein structures (e.g., Protein Data Bank). Given the extensive literature on pyrazoles, prime targets for screening include Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and bacterial DNA gyrase.[3][4][15]

-

Validation: A compound is considered a potential 'hit' if it shows favorable predicted binding to a specific target across multiple computational models.

-

-

Molecular Docking and Binding Energy Calculation:

-

Causality: For promising compound-target pairs, perform detailed molecular docking simulations to predict the binding mode and affinity (e.g., docking score in kcal/mol). Further refine this prediction using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to estimate binding free energy.

-

Validation: The predicted binding poses must be chemically sensible (e.g., hydrogen bonds, hydrophobic interactions). The predicted affinity provides a quantitative hypothesis to be tested experimentally.

-

Predicted Biological Profile I: Anticancer Activity

Pyrazole derivatives are extensively explored as anticancer agents, acting on a wide array of molecular targets crucial for tumor growth and proliferation.[3][6][16]

Predicted Mechanism of Action: Kinase Inhibition

Many pyrazoles function as ATP-competitive kinase inhibitors. The N,N-dimethyl-ethanamine side chain, with its basic nitrogen, could form a key salt bridge with a conserved acidic residue (e.g., Aspartate in the DFG motif) in the kinase hinge region, a common interaction for potent inhibitors. One plausible and high-value target is VEGFR-2, a key mediator of tumor angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data from Literature for Related Scaffolds

The following table summarizes reported IC₅₀ values for various pyrazole derivatives against cancer-related targets, providing a benchmark for predicted efficacy.

| Compound Class | Target | Cell Line | Reported IC₅₀ (µM) | Reference |

| Indole-Pyrazole Hybrids | CDK2 | HCT116, MCF7 | 0.074 - 0.095 | [3] |

| Selanyl-1H-pyrazoles | EGFR / VEGFR-2 | HepG2 | 13.85 - 15.98 | [3] |

| Pyrazole-Naphthalene | Breast Cancer | MCF-7 | 14.62 - 17.50 | [17] |

| Pyrazole-Thiazolidinone | Lung Cancer | A549 | Moderate (31% inhib.) | [18] |

Protocol 2: Experimental Validation of Anticancer Activity

-

Synthesis: Synthesize the prioritized N,N-dimethyl-ethanamine pyrazole derivative using established methods, such as the condensation of a substituted 1,3-diketone with an appropriately functionalized hydrazine.[19] Purify via column chromatography and confirm structure by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay):

-

Causality: To determine the compound's general anti-proliferative effect.

-

Method:

-

Seed human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates and allow them to adhere overnight.[3][18]

-

Treat cells with serial dilutions of the synthesized compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilize the crystals with DMSO and measure absorbance at 570 nm.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Validation: A dose-dependent decrease in cell viability confirms cytotoxic activity. The IC₅₀ value provides a quantitative measure of potency.

-

-

Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay):

-

Causality: To confirm that the compound inhibits the specific target predicted in silico.

-

Method: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™).

-

Incubate recombinant human VEGFR-2 enzyme with the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and a suitable substrate peptide.

-